molecular formula C18H23N5O4 B2525452 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097924-78-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2525452
CAS No.: 2097924-78-0
M. Wt: 373.413
InChI Key: BCQLZNUSWZOSNZ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives were synthesized, exploring their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the methodological approaches in synthesizing complex organic compounds with potential therapeutic applications, focusing on the structural modifications to enhance biological activities. The structure-activity relationships were analyzed, providing insights into the molecular interactions contributing to their biological effects (Rahmouni et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine was documented. This work exemplifies the diversity of synthetic strategies in accessing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The transformations and reactions detailed in this study provide a roadmap for the synthesis of a wide range of heterocyclic compounds (El-Essawy & Rady, 2011).

Computational and Spectroscopic Analysis

An ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate derivative was synthesized and characterized, showcasing the integration of computational and spectroscopic methods in understanding the molecular structure and properties of complex organic molecules. The study provides valuable insights into the electronic and molecular structure, offering a foundation for the design of new compounds with desired properties (Singh, Rawat, & Sahu, 2014).

Mechanistic Insights into Organic Reactions

The unexpected reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea were elucidated, providing a deeper understanding of the complexities involved in organic synthesis. This research demonstrates the importance of mechanistic studies in predicting and controlling the outcomes of chemical reactions, which is crucial for the development of novel synthetic methodologies (Ledenyova et al., 2018).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-21-7-8-22(17(25)16(21)24)18(26)19-11-14(15-6-5-9-27-15)23-13(3)10-12(2)20-23/h5-6,9-10,14H,4,7-8,11H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQLZNUSWZOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.